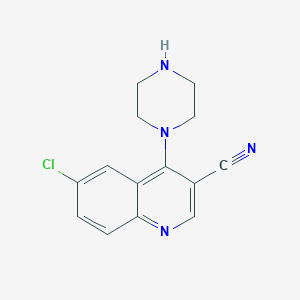

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-氯-4-(哌嗪-1-基)喹啉-3-腈是一种杂环化合物,属于喹啉类。它的特点是在喹啉环的第 6 位有一个氯基,在第 4 位有一个哌嗪基,在第 3 位有一个腈基。

准备方法

合成路线和反应条件

6-氯-4-(哌嗪-1-基)喹啉-3-腈的合成通常涉及以下步骤:

起始原料: 合成从 6-氯喹啉-3-腈的制备开始。

工业生产方法

这种化合物的工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

6-氯-4-(哌嗪-1-基)喹啉-3-腈可以进行各种化学反应,包括:

取代反应: 第 6 位的氯基可以被其他亲核试剂取代。

氧化和还原: 该化合物可以根据所使用的试剂和条件进行氧化和还原反应.

常用试剂和条件

取代反应: 常见的试剂包括胺和硫醇等亲核试剂。

氧化: 可以使用高锰酸钾 (KMnO₄) 或过氧化氢 (H₂O₂) 等试剂。

主要生成产物

这些反应生成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成在第 6 位具有不同官能团的各种衍生物 .

科学研究应用

6-氯-4-(哌嗪-1-基)喹啉-3-腈在科学研究中有多种应用,包括:

药物化学: 它被用作合成潜在治疗剂的结构单元,特别是在抗疟疾和抗菌药物的开发中.

生物学研究: 该化合物因其与各种生物靶点(包括酶和受体)的相互作用而被研究.

制药研究: 它在制药测试和质量控制中用作参考标准.

工业应用: 该化合物用于合成其他复杂有机分子,用于各种工业应用.

作用机制

6-氯-4-(哌嗪-1-基)喹啉-3-腈的作用机制涉及它与特定分子靶点的相互作用。例如,在它的抗菌活性方面,该化合物可能会抑制细菌酶或破坏细菌细胞膜。 确切的途径和分子靶点可能因具体应用和所研究的生物系统而异 .

相似化合物的比较

类似化合物

6-氯-4-(哌嗪-1-基)喹啉: 结构相似,但缺少腈基。

4-(哌嗪-1-基)喹啉-3-腈: 结构相似,但缺少氯基。

6-氯喹啉-3-腈: 结构相似,但缺少哌嗪基.

独特性

6-氯-4-(哌嗪-1-基)喹啉-3-腈的独特性在于喹啉环上同时存在所有三种官能团(氯、哌嗪和腈)。 这种官能团的组合赋予了独特的化学和生物学性质,使其成为各种研究和工业应用的宝贵化合物 .

生物活性

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure, which includes a quinoline core and a piperazine moiety, contributes to its pharmacological potential. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-Chloro-4-(piperazin-1-yl)quinoline derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 6-Chloro-4-(piperazin-1-yl)quinoline Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 6-Chloro-4-(piperazin-1-yl)quinoline | Staphylococcus aureus | 3.9 |

| Escherichia coli | 7.8 | |

| Pseudomonas aeruginosa | 5.0 | |

| Bacillus subtilis | 4.5 |

These findings demonstrate that the compound exhibits potent antibacterial effects, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of 6-Chloro-4-(piperazin-1-yl)quinoline has been evaluated in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of key enzymes and pathways associated with cancer proliferation.

Case Study: Breast Cancer Cells

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of human breast cancer cells (MCF-7). For example, one derivative demonstrated an IC50 value of 18 μM , indicating a significant cytotoxic effect compared to standard chemotherapeutics .

Table 2: Anticancer Activity Against MCF-7 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 6-Chloro-4-(piperazin-1-yl)quinoline | 18 | PARP1 inhibition |

| Compound X (Derivative) | 6.5 | VEGFR-II inhibition |

The ability to inhibit PARP1 suggests potential applications in targeted cancer therapies, particularly in combination with existing treatments .

The biological activity of 6-Chloro-4-(piperazin-1-yl)quinoline is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA repair and replication, such as PARP1.

- Cell Membrane Disruption : Studies indicate that certain derivatives compromise the integrity of cancer cell membranes, leading to cell death .

- Signal Pathway Modulation : The compound affects signaling pathways related to cell growth and survival, enhancing apoptosis in cancer cells .

属性

分子式 |

C14H13ClN4 |

|---|---|

分子量 |

272.73 g/mol |

IUPAC 名称 |

6-chloro-4-piperazin-1-ylquinoline-3-carbonitrile |

InChI |

InChI=1S/C14H13ClN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |

InChI 键 |

RQAWLXIPACTIDX-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。